molecular formula C16H25NO2 B14550692 11-(Pyridin-2-YL)undecanoic acid CAS No. 62110-34-3

11-(Pyridin-2-YL)undecanoic acid

Cat. No.: B14550692
CAS No.: 62110-34-3
M. Wt: 263.37 g/mol
InChI Key: GRXMHZDVEZWSKX-UHFFFAOYSA-N
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Description

11-(Pyridin-2-yl)undecanoic acid is a fatty acid derivative featuring a pyridine ring substituted at the 11th carbon of an undecanoic acid chain. This compound combines the hydrophobic properties of a long-chain fatty acid with the polar, aromatic pyridine moiety, making it structurally unique.

Properties

CAS No.

62110-34-3

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

11-pyridin-2-ylundecanoic acid

InChI

InChI=1S/C16H25NO2/c18-16(19)13-8-6-4-2-1-3-5-7-11-15-12-9-10-14-17-15/h9-10,12,14H,1-8,11,13H2,(H,18,19)

InChI Key

GRXMHZDVEZWSKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Pyridin-2-YL)undecanoic acid typically involves the reaction of pyridine with an appropriate undecanoic acid derivative. One common method is the halogen-metal exchange reaction, where a halogenated pyridine reacts with a metallating reagent to form an organometallic intermediate. This intermediate is then reacted with an undecanoic acid derivative to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogen-metal exchange reactions due to their cost-effectiveness and reliability. The process involves the use of halogenated pyridines and metallating reagents such as lithium or magnesium, followed by coupling with undecanoic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

11-(Pyridin-2-YL)undecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 11-(Pyridin-2-YL)undecanoic acid involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell wall and membrane assembly, lipid metabolism, and pathogenesis. This disruption is achieved through the modulation of gene expression critical for fungal virulence .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Features of 11-Substituted Undecanoic Acid Derivatives
Compound Name Substituent Key Properties/Applications References
11-(Pyridin-2-yl)undecanoic acid Pyridine ring Polymer nanocomposites, protein binding
11-(Dansylamino)undecanoic acid Dansyl fluorescent tag Fluorescent probe for FABP binding
11-(Ethylthio)undecanoic acid Ethylthio group Myristic acid analog in NMT catalysis
11-(3,4-Dimethyl-5-propylfuran-2-yl)undecanoic acid (11D3) Furan ring with methyl/propyl groups Biomarker in human plasma
11-(3,5-Di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid Phenolic antioxidant group Amphiphilic antioxidant
Key Observations :

Polarity and Binding Affinity: The pyridine group in this compound introduces aromaticity and hydrogen-bonding capability, which may enhance interactions with proteins or synthetic polymers. This contrasts with the ethylthio group in 11-(ethylthio)undecanoic acid, which reduces hydrophobicity compared to myristic acid but retains functionality in enzymatic N-myristoylation . 11-(Dansylamino)undecanoic acid serves as a fluorescent probe for fatty acid-binding proteins (FABPs), with a dissociation constant (Kd) of ~1 µM for rat liver FABP .

Biological Relevance: Furan-substituted analogs like 11D3 and 11D5 are endogenous metabolites in humans, linked to dietary intake and oxidative stress response . Their metabolic stability contrasts with synthetic derivatives like the pyridine variant, which is tailored for material science applications.

Antioxidant Activity: The phenolic carbamoyl group in 11-(3,5-di-tert-butyl-2-hydroxyphenylcarbamoyl)undecanoic acid provides radical-scavenging activity, outperforming non-amphiphilic analogs in membrane-targeted antioxidant assays .

Biochemical Interactions

Key Findings :
  • Enzymatic Compatibility : The ethylthio analog’s CoA ester is enzymatically processed similarly to myristoyl-CoA, demonstrating structural adaptability in acyltransferase systems .

Physicochemical Properties

  • Hydrophobicity: Pyridine and dansylamino substituents increase polarity compared to unmodified undecanoic acid. Ethylthio and furan derivatives exhibit intermediate hydrophobicity, influencing their partitioning in biological membranes .
  • Synthetic Accessibility :
    • Furan fatty acids (e.g., 11D3) are synthesized via regioselective methods with >98% purity , while pyridine derivatives require multi-step protection-deprotection strategies .

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